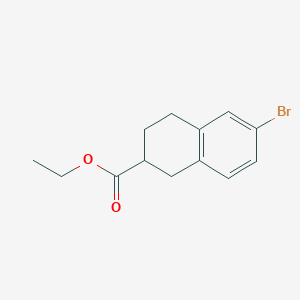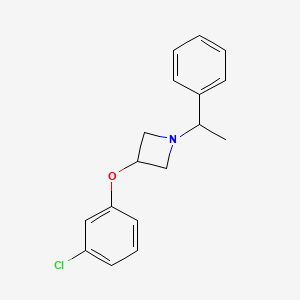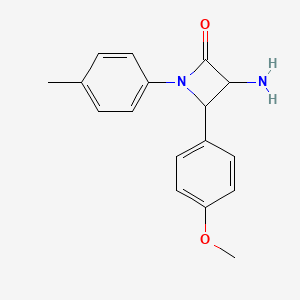
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for azetidinones often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals, particularly antibiotics.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another azetidinone with significant antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-3-7-13(8-4-11)19-16(15(18)17(19)20)12-5-9-14(21-2)10-6-12/h3-10,15-16H,18H2,1-2H3 |
Clé InChI |
HKRXNPCMTVJDJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)



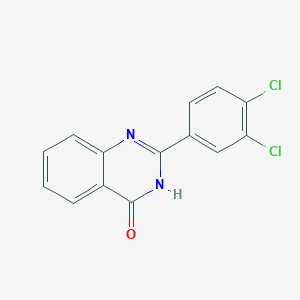

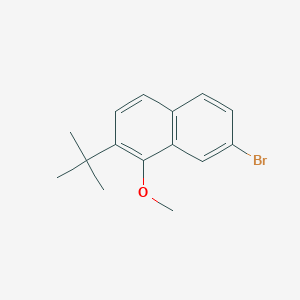
![2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline](/img/structure/B11839453.png)

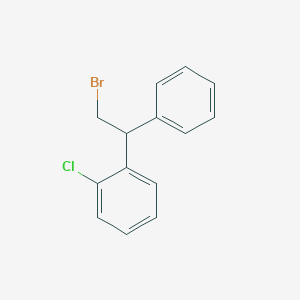

![4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11839471.png)
